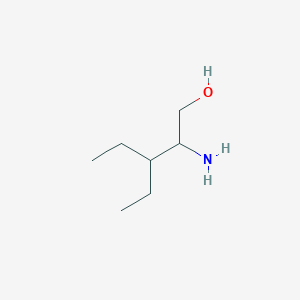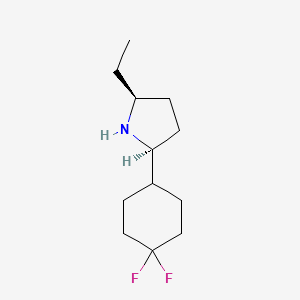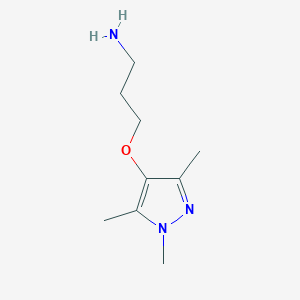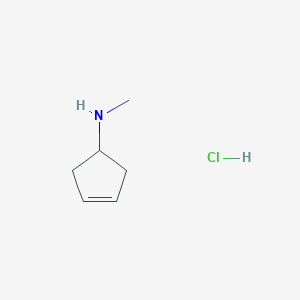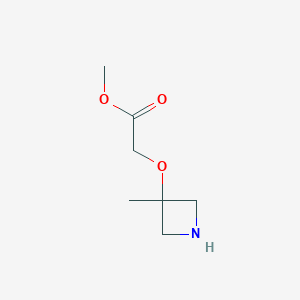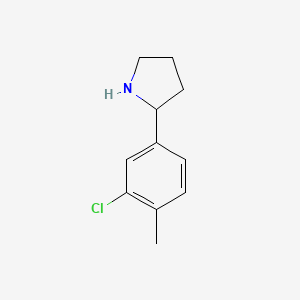
(1-Methyl-3-methylidenecyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-3-methylidenecyclobutyl)methanol is a chemical compound with the molecular formula C7H12O It is a cyclobutane derivative featuring a methanol group attached to a methylidenecyclobutyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-methylidenecyclobutyl)methanol typically involves the reaction of cyclobutanone with methylmagnesium bromide, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as distillation or crystallization to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-3-methylidenecyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: The major products include (1-Methyl-3-methylidenecyclobutyl)aldehyde and (1-Methyl-3-methylidenecyclobutyl)carboxylic acid.
Reduction: The major product is (1-Methyl-3-methylcyclobutyl)methane.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-3-methylidenecyclobutyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of (1-Methyl-3-methylidenecyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Ethyl-3-methylidenecyclobutyl)methanol
- (3-Methylidenecyclobutyl)methanol
- Cyclobutanemethanol, 1-methyl-3-methylene-
Uniqueness
(1-Methyl-3-methylidenecyclobutyl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(1-methyl-3-methylidenecyclobutyl)methanol |
InChI |
InChI=1S/C7H12O/c1-6-3-7(2,4-6)5-8/h8H,1,3-5H2,2H3 |
InChI-Schlüssel |
VHWVXFKITKKZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C)C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


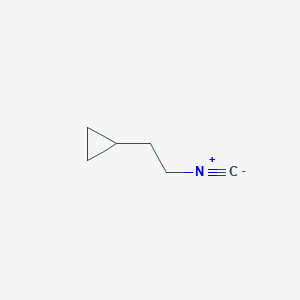
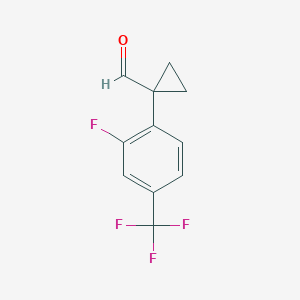
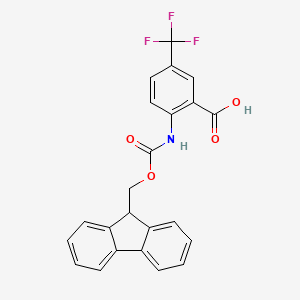
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
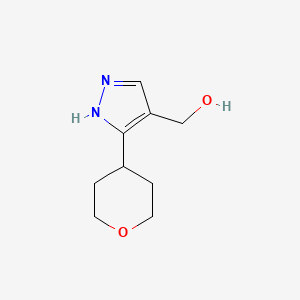
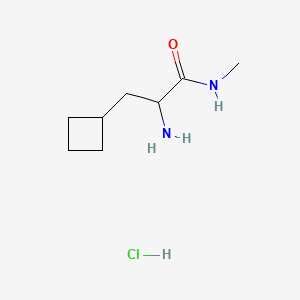
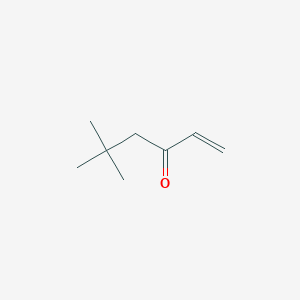
![7-{[ethyl(4-fluorophenyl)amino]methyl}-2-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13584352.png)
